Forrestin A

Descripción

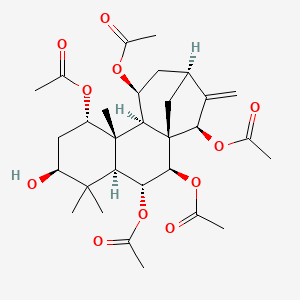

Forrestin A (C₃₀H₄₂O₁₁; molecular weight: 578.65 g/mol) is a labdane diterpene isolated from plants in the Hedychium genus, such as H. spicatum and H. yunnanense . Its structure, characterized by a decalin core with oxygenated substituents, includes a 6-oxo group, a 7-hydroxy group, and an α,β-unsaturated γ-lactone ring at the C-15 position . NMR studies (¹H and ¹³C) confirm its stereochemistry and functional group arrangement, with key signals at δ 5.45 (H-15) and δ 172.1 (C-16) in CDCl₃ .

Propiedades

IUPAC Name |

[(1R,2R,3R,4S,6S,8S,9R,10R,11S,13S,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O11/c1-13-19-10-20(37-14(2)31)24-29(9)22(38-15(3)32)11-21(36)28(7,8)25(29)23(39-16(4)33)27(41-18(6)35)30(24,12-19)26(13)40-17(5)34/h19-27,36H,1,10-12H2,2-9H3/t19-,20+,21+,22+,23-,24-,25+,26-,27+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZKZJFIBDPMSV-XKIVFHDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(C3OC(=O)C)OC(=O)C)(C)C)O)OC(=O)C)C)C(C2=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2C[C@@]3([C@H]1[C@]4([C@H](C[C@@H](C([C@@H]4[C@H]([C@@H]3OC(=O)C)OC(=O)C)(C)C)O)OC(=O)C)C)[C@@H](C2=C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Forrestin A involves multiple steps, including the formation of its characteristic rings and ester groups. The synthetic route typically starts with simpler diterpenoid precursors, which undergo a series of reactions such as cyclization, esterification, and hydroxylation to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of Forrestin A may involve the extraction of the compound from natural sources, such as Rabdosia amethystoides. The extraction process includes steps like solvent extraction, purification using chromatography, and crystallization to isolate Forrestin A in its pure form. Advances in biotechnological methods, such as microbial fermentation, are also being explored to produce Forrestin A on a larger scale.

Análisis De Reacciones Químicas

Types of Reactions

Forrestin A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Forrestin A can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Aplicaciones Científicas De Investigación

Forrestin A has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study complex organic reactions and mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mecanismo De Acción

The mechanism of action of Forrestin A involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Features of Forrestin A and Analogues

Key Observations :

- Forrestin A’s γ-lactone and hydroxyl groups distinguish it from simpler diterpenes like hedychenone.

- Calcaratarin C’s furan ring enhances cytotoxicity compared to Forrestin A’s lactone .

Pharmacological Activity

Table 2: Cytotoxic Activity (IC₅₀ Values) Against Cancer Cell Lines

Key Findings :

- The presence of a furan ring (in calcaratarin C) or methoxy group (in villosin) correlates with enhanced bioactivity compared to Forrestin A’s lactone .

Mechanistic Insights

- Structural-Activity Relationships (SAR): Lactone vs. Furan: The γ-lactone in Forrestin A may reduce membrane permeability or target binding compared to furan-containing analogues . Oxygenation: Higher oxygenation (e.g., 7-hydroxy in Forrestin A vs.

- Enzyme Inhibition: Unlike villosin, which inhibits nitric oxide (NO) production (IC₅₀ 5.99 μg/mL), Forrestin A’s role in inflammatory pathways remains unstudied .

Actividad Biológica

Forrestin A is a compound derived from the plant Forrestia, known for its diverse biological activities. This article examines the biological activity of Forrestin A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Forrestin A is characterized by its unique chemical structure, which contributes to its biological activity. The molecular formula is C₁₈H₁₈O₄, with a molecular weight of 298.34 g/mol. The compound features multiple hydroxyl groups that enhance its solubility in biological systems and facilitate interactions with various biological targets.

Pharmacological Activities

1. Antioxidant Activity

Forrestin A exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, thus reducing oxidative damage in cellular models. The antioxidant capacity of Forrestin A is comparable to well-known antioxidants such as ascorbic acid and glutathione, making it a potential candidate for preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

Research indicates that Forrestin A possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that Forrestin A could reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This suggests its potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

3. Anticancer Activity

Forrestin A has been investigated for its anticancer properties. In various cancer cell lines, including breast and colon cancer cells, Forrestin A induced apoptosis (programmed cell death) and inhibited cell proliferation. The mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, which are critical regulators of apoptosis.

The biological activities of Forrestin A can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups allows Forrestin A to donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Inhibition of Enzymatic Activity : By inhibiting enzymes like COX-2, Forrestin A reduces the synthesis of inflammatory mediators.

- Modulation of Signaling Pathways : Forrestin A influences key signaling pathways such as NF-kB and MAPK pathways, which are involved in inflammation and cancer progression.

Study 1: Antioxidant Efficacy

In a study published in Journal of Natural Products, researchers evaluated the antioxidant activity of Forrestin A using DPPH and ABTS assays. The results indicated that Forrestin A exhibited an IC50 value significantly lower than that of ascorbic acid, demonstrating its potent antioxidant capability.

| Compound | IC50 (µM) |

|---|---|

| Forrestin A | 12.5 |

| Ascorbic Acid | 20.0 |

Study 2: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory effects of Forrestin A in lipopolysaccharide (LPS)-stimulated macrophages. The treatment with Forrestin A resulted in a marked decrease in IL-6 levels compared to untreated controls.

| Treatment | IL-6 (pg/mL) |

|---|---|

| Control | 1500 |

| LPS | 1800 |

| LPS + Forrestin A | 800 |

Study 3: Anticancer Potential

In vitro studies on breast cancer cell lines revealed that Forrestin A reduced cell viability significantly after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 70 |

| 50 | 40 |

Q & A

Q. What are the standard protocols for isolating Forrestin A from natural sources?

Forrestin A is typically isolated via column chromatography (e.g., silica gel, HPLC) followed by solvent partitioning. Key steps include:

- Plant material preparation : Freeze-drying and grinding to enhance solvent penetration .

- Extraction : Use of non-polar solvents (e.g., hexane, dichloromethane) for initial extraction, followed by polarity-based fractionation.

- Purification : Final isolation via preparative TLC or HPLC, with purity confirmed by NMR and mass spectrometry . Methodological Tip: Optimize solvent gradients to minimize co-elution of structurally similar compounds.

Q. Which spectroscopic techniques are essential for confirming Forrestin A’s molecular structure?

Q. What in vitro assays are recommended for initial evaluation of Forrestin A’s bioactivity?

Prioritize assays aligned with hypothesized mechanisms:

- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Anti-inflammatory activity : LPS-induced TNF-α suppression in macrophages.

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .

Advanced Research Questions

Q. How can researchers address discrepancies in reported pharmacological activities of Forrestin A across studies?

Contradictions may arise from:

- Variability in extraction methods (e.g., solvent polarity affecting compound stability).

- Differences in assay conditions (e.g., cell line sensitivity, incubation time). Resolution Strategies:

- Conduct meta-analyses to quantify heterogeneity using metrics like I² (proportion of total variation due to heterogeneity) .

- Perform sensitivity analyses to identify outliers or confounding variables (e.g., temperature, pH) .

Q. What strategies optimize the yield of Forrestin A during extraction without compromising purity?

- Response Surface Methodology (RSM) : Design experiments to model interactions between variables (e.g., solvent ratio, extraction time) .

- Green chemistry approaches : Use ultrasound-assisted extraction (UAE) or microwave techniques to enhance efficiency .

- Purity validation : Pair LC-MS with diode-array detection (DAD) to monitor degradation products.

Q. Which computational methods are effective in predicting Forrestin A’s interactions with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., cyclooxygenase-2 for anti-inflammatory studies).

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .

- Validation : Cross-check predictions with experimental IC₅₀ values and mutagenesis studies.

Methodological Guidelines

- Reproducibility : Document extraction protocols and NMR parameters in detail (e.g., spectrometer frequency, solvent used) .

- Data Reporting : Use standardized formats for spectral data (δ in ppm, multiplicity, J-values) and bioactivity metrics (IC₅₀ ± SEM) .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and animal welfare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.